Bicyclo[6.1.0]nonan-4-amine is an organic compound characterized by its unique bicyclic structure and amine functional group. With the molecular formula , it belongs to the class of bicyclic amines, which are notable for their structural complexity and potential applications in various fields, including medicinal chemistry and materials science.
Bicyclo[6.1.0]nonan-4-amine can be synthesized through various chemical methods, often involving the manipulation of bicyclic precursors. It is classified under organic compounds and specifically as a bicyclic amine due to the presence of a nitrogen atom within its bicyclic framework. The compound's structure allows it to exhibit interesting chemical properties, making it a subject of research in organic synthesis and drug development.
The synthesis of bicyclo[6.1.0]nonan-4-amine can be achieved through several routes:
These methods highlight the versatility in synthesizing bicyclo[6.1.0]nonan-4-amine, allowing chemists to tailor the synthesis according to desired specifications.
Bicyclo[6.1.0]nonan-4-amine features a unique bicyclic structure that consists of two fused cyclopropyl rings with an amine group attached at the 4-position. The compound's three-dimensional arrangement contributes to its distinct reactivity and interaction with biological systems.
Key structural data include:
This structure is significant for understanding its chemical reactivity and potential applications.
Bicyclo[6.1.0]nonan-4-amine can participate in various chemical reactions:
These reactions underscore its utility as a building block in organic synthesis.
The mechanism of action for bicyclo[6.1.0]nonan-4-amine primarily revolves around its reactivity as an amine:
Understanding these mechanisms is crucial for leveraging this compound in synthetic chemistry and biological applications.
Bicyclo[6.1.0]nonan-4-amine exhibits several noteworthy physical and chemical properties:
These properties are essential for practical applications in laboratory settings and industrial processes.
Bicyclo[6.1.0]nonan-4-amine has several scientific applications:
The construction of the strained bicyclo[6.1.0]nonane framework, essential for accessing Bicyclo[6.1.0]nonan-4-amine derivatives, primarily relies on catalytic cyclopropanation of 1,5-cyclooctadiene (1,5-COD). This method exploits transition-metal catalysts to generate reactive carbene species from diazo compounds, which subsequently add across the C=C bond of 1,5-COD. The resulting syn- and anti-bicyclo[6.1.0]nonene isomers serve as direct precursors to the amine target. Ethyl diazoacetate (EDA) is the predominant carbene source, with the syn isomer favored under optimized conditions. Subsequent functional group interconversions transform the ester moiety into the amine functionality. A critical advancement involves the oxidation of bicyclo[6.1.0]nonyne (BCN) carbinol intermediates to BCN carboxylic acid (BCN-COOH) using Jones reagent (chromic acid in aqueous sulfuric acid). This transformation proceeds efficiently on multi-gram scales without ring degradation, providing a versatile handle for amine introduction via amide coupling [1] [5]. A streamlined three-step synthesis starting from 1,5-COD achieves anti-BCN-COOH in 32% overall yield, representing the shortest route to this key intermediate [5].
Table 1: Key Catalytic Cyclopropanation Approaches to Bicyclo[6.1.0]nonane Precursors
| Starting Material | Catalyst | Diazo Compound | Key Product | Yield | Diastereoselectivity (syn:anti) |
|---|---|---|---|---|---|
| 1,5-COD | Rh₂(OAc)₄ | Ethyl Diazoacetate | Bicyclo[6.1.0]nonene ester | 60-75% | ~50:50 |
| 1,5-COD | Rh₂(S-BHTL)₄ | Ethyl Diazoacetate | Bicyclo[6.1.0]nonene ester | >70% | 79:21 (syn favored) |
| Bicyclo[6.1.0]nonene ester | - | - | BCN-carbinol (via reduction) | 50-85% | - |
| BCN-carbinol | Jones Reagent | - | BCN-COOH | >90% | - |
Rhodium(II) carboxylate complexes play a pivotal role in achieving high diastereoselectivity during the cyclopropanation step. While traditional catalysts like Rh₂(OAc)₄ yield near-equimolar mixtures of syn- and anti-bicyclo[6.1.0]nonene esters, sterically demanding chiral catalysts enable significant selectivity. Specifically, Rh₂(S-BHTL)₄ (BHTL = bis(2,6-di-tert-butyl-4-methylphenoxy)acetate), used at ultralow loadings (0.27 mol%), shifts the diastereomeric ratio to 79:21 in favor of the syn isomer. This enhanced selectivity is attributed to the steric bulk of the tert-butyl groups, which creates a chiral environment favoring approach of the carbene to one face of the cyclooctadiene. For applications requiring the anti-BCN scaffold essential for Bicyclo[6.1.0]nonan-4-amine derivatives, a two-step sequence is employed: initial cyclopropanation with Rh₂(OAc)₄ (0.33 mol%) followed by base-mediated ester hydrolysis under epimerizing conditions (typically KOH in refluxing ethanol/water). This epimerization equilibrates the stereochemistry at the bridgehead carbon, allowing isolation of the anti-acid precursor after crystallization. Both syn- and anti-selective routes are scalable to multigram quantities [8].
Incorporating Bicyclo[6.1.0]nonan-4-amine derivatives into oligonucleotides requires specialized linkers compatible with automated solid-phase phosphoramidite chemistry. Two primary linker strategies have been developed: carbamate-based and amide-based. Both utilize a dimethoxytrityl (DMT)-protected aminodiol phosphoramidite scaffold (e.g., 1), enabling site-specific incorporation within oligonucleotide sequences and further chain elongation.
Crucially, the stability of the BCN alkyne under oligonucleotide synthesis conditions (repetitive acid treatments for DMT removal) is a major concern. Studies reveal that trichloroacetic acid (TCA) in dichloromethane (DCM) rapidly degrades BCN-carbinol (>96.5% degradation in 30 min). Dichloroacetic acid (DCA) in toluene is significantly milder, preserving ~87% of the alkyne under the same conditions. Consequently, DCA/toluene is the recommended detritylation agent for BCN-modified oligonucleotide synthesis. Furthermore, BCN-COOH derived amide linkers (B) demonstrate superior stability during oligonucleotide assembly and in biological media compared to carbamate linkers (A) [4] [6].
Table 2: Stability of BCN Linkers Under Oligonucleotide Synthesis Conditions
| BCN Derivative | Acid Treatment (3% w/v) | Solvent | Time (min) | Remaining BCN (%) | Major Degradation Product |
|---|---|---|---|---|---|
| BCN-carbinol | TCA | DCM | 30 | 3.5% | Hydrolyzed Ketone/Alkyne Loss |
| BCN-carbinol | TCA | Toluene | 30 | 13% | Hydrolyzed Ketone/Alkyne Loss |
| BCN-carbinol | DCA | Toluene | 30 | ~87% | Minimal Degradation |
| BCN-COOH (in linker B) | DCA | Toluene | 30 | >90% | Minimal Degradation |
BCN-COOH serves as the primary handle for introducing the amine functionality via stable amide linkages. Activation of BCN-COOH (e.g., as an NHS ester or using coupling agents like EDCI/HOBt) followed by reaction with aliphatic or aromatic amines efficiently generates Bicyclo[6.1.0]nonan-4-amine derivatives (BCN-amides). This route contrasts with the classical approach using activated BCN-carbinol derivatives (e.g., carbonates like 6 or p-nitrophenyl carbonates), which form carbamates with amines. Kinetic evaluation confirms that the reactivity of BCN-COOH in strain-promoted azide-alkyne cycloaddition (SPAAC) is identical to BCN-carbinol (k₂ ≈ 0.20 M⁻¹s⁻¹ with benzyl azide in MeCN/H₂O), demonstrating that the carboxylic acid group does not hinder bioorthogonal ligation.
The choice between amide and carbamate linkages significantly impacts conjugate stability in biological environments. Comparative studies using FRET probes revealed that BCN-carbamate conjugates undergo substantial hydrolysis in vitro upon incubation with human cancer cell lines (SKBR3, MDA-MB-231, HeLa), leading to cleavage of the fluorophore-quencher pair and increased fluorescence. In contrast, BCN-amide conjugates exhibit stability comparable to ether linkages under identical conditions. This hydrolysis susceptibility of carbamates is attributed to their lower resonance energy (3–4 kcal mol⁻¹ less than amides) and is a known strategy in prodrug design. Consequently, for applications requiring prolonged biological stability (e.g., targeted imaging probes or therapeutics), amide linkages derived from BCN-COOH are strongly favored over carbamates derived from BCN-carbinol [1] [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: